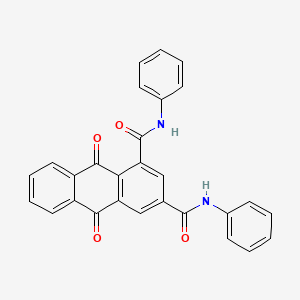
1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N'-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene core with carboxamide groups at the 1 and 3 positions, and phenyl groups attached to the nitrogen atoms of the carboxamide groups. The presence of the 9,10-dihydro-9,10-dioxo groups adds to its chemical reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- typically involves the reaction of 1-aminoanthraquinone with benzoyl chloride or benzoic acid derivatives. The reaction is facilitated by the use of coupling agents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) to promote the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, where the reactants are combined in reactors under controlled temperature and pressure conditions. The use of advanced chromatographic techniques, such as super-critical fluid chromatography (SFC), can aid in the purification and separation of the desired product from impurities .
化学反応の分析
Types of Reactions
1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- has several applications in scientific research:
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- involves its interaction with molecular targets through its functional groups. The compound can form chelates with metal ions, facilitating catalytic reactions. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential biochemical pathways .
類似化合物との比較
Similar Compounds
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- N-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-2-phenylacetamide
Uniqueness
1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- is unique due to its specific structural arrangement, which provides distinct reactivity and stability compared to other similar compounds. Its ability to act as a bidentate ligand and its potential antimicrobial properties further distinguish it from related compounds .
特性
CAS番号 |
848236-05-5 |
|---|---|
分子式 |
C28H18N2O4 |
分子量 |
446.5 g/mol |
IUPAC名 |
9,10-dioxo-1-N,3-N-diphenylanthracene-1,3-dicarboxamide |
InChI |
InChI=1S/C28H18N2O4/c31-25-20-13-7-8-14-21(20)26(32)24-22(25)15-17(27(33)29-18-9-3-1-4-10-18)16-23(24)28(34)30-19-11-5-2-6-12-19/h1-16H,(H,29,33)(H,30,34) |
InChIキー |
DBLCQTHERPNLQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=C2)C(=O)NC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















